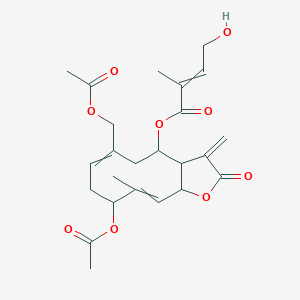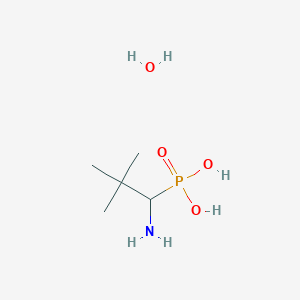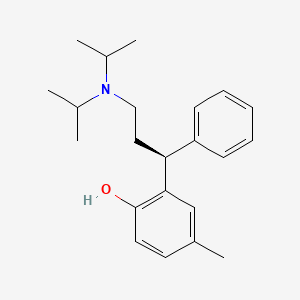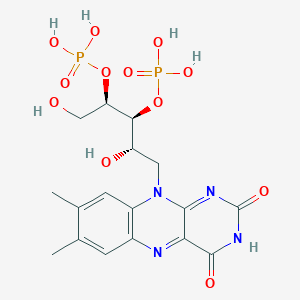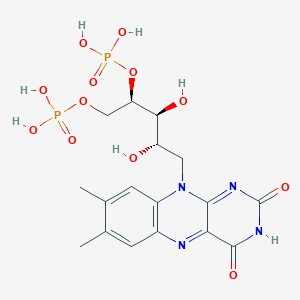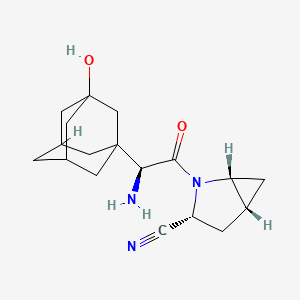
(2'S,2R,cis)-Saxagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’S,2R,cis)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It helps to control blood sugar levels by increasing the levels of incretin hormones, which in turn increase insulin release and decrease glucagon levels in the bloodstream.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’S,2R,cis)-Saxagliptin involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core structure and the introduction of the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of (2’S,2R,cis)-Saxagliptin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
(2’S,2R,cis)-Saxagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
(2’S,2R,cis)-Saxagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential role in regulating metabolic pathways.
Medicine: Extensively studied for its therapeutic potential in treating type 2 diabetes mellitus and related metabolic disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of (2’S,2R,cis)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, (2’S,2R,cis)-Saxagliptin increases the levels of active incretin hormones, which enhance insulin secretion and suppress glucagon release. This leads to improved blood sugar control in patients with type 2 diabetes mellitus.
相似化合物的比较
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also inhibits dipeptidyl peptidase-4 and is used in the treatment of type 2 diabetes mellitus.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a longer half-life and different pharmacokinetic properties.
Uniqueness
(2’S,2R,cis)-Saxagliptin is unique in its specific stereochemistry, which contributes to its distinct pharmacological profile. Its efficacy and safety profile make it a valuable option for managing type 2 diabetes mellitus.
属性
IUPAC Name |
(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-GZOFXQHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
